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D-Glucitol, 1,2:4,5-dianhydro- (9CI) Documentation Hub

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  • Product: D-Glucitol, 1,2:4,5-dianhydro- (9CI)
  • CAS: 124379-11-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Dianhydro-D-glucitols for Researchers and Drug Development Professionals

A Note on Nomenclature: The term "D-Glucitol, 1,2:4,5-dianhydro-" as specified in the query does not correspond to a commonly synthesized or commercially available discrete molecule. The vast majority of scientific liter...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: The term "D-Glucitol, 1,2:4,5-dianhydro-" as specified in the query does not correspond to a commonly synthesized or commercially available discrete molecule. The vast majority of scientific literature and chemical databases use the term "dianhydro-D-glucitol" to refer to the isomeric compound 1,4:3,6-dianhydro-D-glucitol , which is also known by its common name, Isosorbide . This guide will therefore focus on the core properties, synthesis, and applications of Isosorbide (CAS 652-67-5), the compound of significant interest to the scientific and industrial communities. A brief discussion of other related isomers is included for comprehensive understanding.

Introduction to Isosorbide: A Bio-based Platform Chemical

Isosorbide is a bicyclic diol derived from the dehydration of D-sorbitol, which itself is produced by the hydrogenation of glucose. As a derivative of starch, Isosorbide is a key bio-based platform chemical with a wide range of applications, from the synthesis of sustainable polymers to pharmaceuticals.[1] Its rigid, V-shaped structure, comprised of two fused furan rings, imparts unique properties to materials derived from it.[1] The molecule possesses two secondary hydroxyl groups with different stereochemistry and reactivity, which allows for selective chemical modifications.[1]

Core Properties of Isosorbide

A comprehensive understanding of the physicochemical properties of Isosorbide is essential for its application in research and development.

PropertyValueReference(s)
CAS Number 652-67-5[2]
Molecular Formula C₆H₁₀O₄[2]
Molecular Weight 146.14 g/mol [2]
Appearance White, crystalline solid; highly hygroscopic flakes[1]
Melting Point 60-63 °C[3][4]
Boiling Point 175 °C at 2 mmHg; 155-160 °C at 3 Torr[4][5]
Solubility Soluble in water (>850 g/L), alcohols, and ketones.[4] Insoluble in n-hexane.[4][4]
Optical Activity [α]20/D +45.2° (c = 3 in H₂O)[3]
Density 1.3777 g/cm³ at 25 °C[5]
InChI Key KLDXJTOLSGUMSJ-JGWLITMVSA-N[3]

The two hydroxyl groups of Isosorbide exhibit different reactivity due to their spatial orientation. The endo-hydroxyl group at the C5 position is more nucleophilic and reactive due to the formation of an intramolecular hydrogen bond with the oxygen atom of the adjacent furan ring.[1] Conversely, the exo-hydroxyl group at the C2 position is less reactive but more sterically accessible.[1] This difference in reactivity is a key feature that allows for the selective monofunctionalization of Isosorbide.[1]

Synthesis of Isosorbide

The industrial synthesis of Isosorbide is a two-step dehydration of D-sorbitol, which is typically catalyzed by an acid.[6]

Diagram of Isosorbide Synthesis

G cluster_0 Step 1: First Dehydration cluster_1 Step 2: Second Dehydration (Intramolecular Cyclization) D-Sorbitol D-Sorbitol 1,4-Anhydro-D-glucitol (Sorbitan) 1,4-Anhydro-D-glucitol (Sorbitan) D-Sorbitol->1,4-Anhydro-D-glucitol (Sorbitan) - H₂O (Acid Catalyst) Isosorbide (1,4:3,6-dianhydro-D-glucitol) Isosorbide (1,4:3,6-dianhydro-D-glucitol) 1,4-Anhydro-D-glucitol (Sorbitan)->Isosorbide (1,4:3,6-dianhydro-D-glucitol) - H₂O (Acid Catalyst) G 1,2:5,6-Dianhydro-D-mannitol (monomer) 1,2:5,6-Dianhydro-D-mannitol (monomer) Polymerization Polymerization 1,2:5,6-Dianhydro-D-mannitol (monomer)->Polymerization Cationic Initiator Poly[(1->6)-2,5-anhydro-D-glucitol] (polymer) Poly[(1->6)-2,5-anhydro-D-glucitol] (polymer) Polymerization->Poly[(1->6)-2,5-anhydro-D-glucitol] (polymer) Ring-opening and Intramolecular Cyclization

Caption: Polymerization to form a 2,5-anhydro-D-glucitol unit.

Safety and Handling

Isosorbide is generally considered to be of low toxicity. However, as with any chemical, appropriate safety precautions should be taken.

  • Personal Protective Equipment (PPE): Wear eye shields and gloves when handling the solid material. [3]For dust, a type N95 (US) respirator is recommended. [2]* Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container. It is classified as a combustible solid. [2][3]* Toxicology: The oral LD50 in rats is reported as 24150 mg/kg. It is not classified as a hazardous substance according to OSHA.

Conclusion

Isosorbide (1,4:3,6-dianhydro-D-glucitol) is a highly versatile and valuable bio-based platform chemical with a growing number of applications in sustainable materials and pharmaceuticals. Its unique structural features and the well-established synthesis from renewable resources position it as a key molecule for future innovations in green chemistry and drug development. While other dianhydrohexitol isomers exist, Isosorbide remains the most commercially and scientifically significant member of this class of compounds.

References

  • MilliporeSigma. (n.d.). Dianhydro-D-glucitol 98%. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Isosorbide. Retrieved from [Link]

  • Kakuchi, T., Harada, Y., Satoh, T., Yokota, K., & Hashimoto, H. (1993). SYNTHESIS OF POLY [(1+6)-2,5-ANHYDRO-D-GLUClTOL] BY CATIONIC CYCLOPOLYMERIZATION OF 3,4-di-O-allyl-1,2:5,6-dianhydro-D-mannitol. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 30(12), 1007-1015.
  • Krantz, J. C. (1985). History of the synthesis and pharmacology of isosorbide dinitrate. American Heart Journal, 110(1 Pt 2), 197–201.
  • The Good Scents Company. (n.d.). isosorbide. Retrieved from [Link]

  • PubChem. (n.d.). 1,4:3,6-Dianhydro-D-glucitol diacetate. Retrieved from [Link]

  • Aricò, F., & Tundo, P. (2015). One-pot Preparation of Dimethyl Isosorbide from D-Sorbitol via Dimethyl carbonate Chemistry.
  • Stoss, P., & Karinen, R. (2019). 1,4:3,6-DIANHYDROHEXITES. BIO Web of Conferences, 15, 01007.
  • Ataman Kimya. (n.d.). D-GLUCITOL. Retrieved from [Link]

  • SLS. (n.d.). Dianhydro-D-glucitol, 98%. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Isosorbide. Retrieved from [Link]

  • PubChem. (n.d.). Isosorbide dinitrate mixture. Retrieved from [Link]

Sources

Exploratory

Isosorbide: From Pharmacophore to Green Platform Chemical

A Technical Guide on Synthesis, Mechanism, and Industrial Evolution Executive Summary Isosorbide (1,4:3,6-dianhydro-D-glucitol) has evolved from a niche pharmaceutical intermediate into a premier "platform chemical" of t...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide on Synthesis, Mechanism, and Industrial Evolution

Executive Summary

Isosorbide (1,4:3,6-dianhydro-D-glucitol) has evolved from a niche pharmaceutical intermediate into a premier "platform chemical" of the bio-economy.[1][2][3] As a rigid, chiral, bicyclic diol derived from starch, it offers a sustainable alternative to Bisphenol A (BPA) in polycarbonates and serves as a scaffold for potent vasodilators. This guide analyzes the historical trajectory of isosorbide, dissects the double-dehydration mechanism, and provides validated protocols for its synthesis, transitioning from legacy homogeneous catalysis to modern heterogeneous systems.

Part 1: Historical Genesis and Evolution

The history of isosorbide is not a single "eureka" moment but a three-stage evolution of utility.

Phase I: The Carbohydrate Curiosity (Late 19th Century)

In the late 1800s, carbohydrate chemists like Fauconnier and Berthelot investigated the dehydration of hexitols. They observed that treating sorbitol or mannitol with strong mineral acids yielded "anhydrosugars." At this stage, isosorbide was primarily a structural curiosity—a rigid, V-shaped molecule formed by removing two water molecules from sorbitol.

Phase II: The Pharmaceutical Era (1930s–1940s)

The true industrial relevance of isosorbide emerged with the search for stable vasodilators. In the 1930s, researchers at the University of Maryland (including Krantz et al.) sought sugar alcohol derivatives for hypertension.

  • 1940: The synthesis of Isosorbide Dinitrate (ISDN) was reported.[4] Unlike unstable nitroglycerin, the isosorbide scaffold provided a robust carrier for nitrate groups.

  • 1946: ISDN was marketed in Sweden, establishing the first commercial supply chain for the isosorbide core.[5]

Phase III: The Polymer Renaissance (2000s–Present)

With the rise of Green Chemistry, the focus shifted from the nitrate to the diol itself.

  • 2002: Roquette Frères launched the first pilot unit for high-purity isosorbide, positioning it as a renewable monomer.

  • 2007: Industrial-scale production began, targeting high-performance polycarbonates (PEIT) and polyesters where isosorbide’s rigidity enhances

    
     (glass transition temperature).
    

Part 2: Mechanistic Pathways & Stereochemistry

The synthesis of isosorbide is a double acid-catalyzed dehydration of D-sorbitol.[1][6][7] Understanding the stereochemistry is critical because the orientation of hydroxyl groups determines the reaction kinetics and the formation of byproducts.

The Reaction Cascade
  • Glucose Hydrogenation: D-Glucose is hydrogenated (typically over Raney Nickel) to D-Sorbitol.

  • First Dehydration: Sorbitol cyclizes to form monoanhydrosorbitols (sorbitans).

    • Key Intermediate:1,4-Sorbitan .[1][7][8][9] This is the primary precursor to isosorbide.

    • Byproducts: 2,5-sorbitan and 1,5-sorbitan (these cannot easily cyclize further to isosorbide due to steric strain).

  • Second Dehydration: 1,4-Sorbitan undergoes a second intramolecular dehydration to close the second tetrahydrofuran (THF) ring, yielding Isosorbide.

Stereochemical "V" Shape

Isosorbide consists of two cis-fused THF rings.[1]

  • Hydroxyl Orientation: It possesses two hydroxyl groups:

    • Endo-OH (C2): Points "into" the V-shape. Less reactive due to intramolecular hydrogen bonding (H-bond with the ring oxygen).

    • Exo-OH (C5): Points "out" of the V-shape. More reactive and accessible for esterification or polymerization.

Visualization: The Dehydration Pathway[7]

IsosorbideSynthesis Glucose D-Glucose (C6H12O6) Sorbitol D-Sorbitol (C6H14O6) Glucose->Sorbitol +H2 (Ni cat) Sorbitan14 1,4-Sorbitan (Key Intermediate) Sorbitol->Sorbitan14 -H2O (Acid) Sorbitan36 3,6-Sorbitan (Minor Intermediate) Sorbitol->Sorbitan36 -H2O Byproducts 1,5- & 2,5-Sorbitans (Dead Ends) Sorbitol->Byproducts Side Rxn Isosorbide ISOSORBIDE (1,4:3,6-dianhydro-D-glucitol) Sorbitan14->Isosorbide -H2O (Slow Step) Sorbitan36->Isosorbide -H2O

Figure 1: The reaction cascade from Glucose to Isosorbide.[1][6][7][8][10][11] Note that 1,4-Sorbitan is the dominant gateway to the final product.

Part 3: Evolution of Catalytic Protocols

The transition from homogeneous to heterogeneous catalysis represents the major technical leap in isosorbide production.

Comparative Analysis of Catalysts
Catalyst GenerationExamplesConditionsYieldSelectivityPros/Cons
Gen 1: Homogeneous H₂SO₄, HCl, p-TSA135°C, VacuumHigh (70-80%)ModeratePro: Fast kinetics.Con: Corrosive, requires neutralization, generates salt waste.
Gen 2: Ion Exchange Amberlyst 15/36130°C, VacuumMod-HighHighPro: Easy separation.Con: Thermal stability limits (<140°C), resin fouling.
Gen 3: Solid Acids Sulfated Zirconia, H-Beta Zeolite180-220°CHigh (>80%)Very HighPro: Regenerable, thermally stable, shape-selective.Con: Synthesis complexity, diffusion limitations.
The Modern Shift: Sulfated Zirconia

Recent studies (e.g., ACS Catalysis, 2023) highlight Sulfated Zirconia (SZ) as a superior catalyst. Unlike resins, SZ withstands higher temperatures, allowing faster reaction rates without degrading into "humins" (dark, insoluble polymers).

Part 4: Advanced Synthesis Protocol (Lab Scale)

This protocol utilizes a heterogeneous acid catalyst (Sulfated Zirconia or Amberlyst 36) to ensure high selectivity and easy purification.

Reagents & Equipment[1][10][12]
  • Substrate: D-Sorbitol (99% purity).

  • Catalyst: Sulfated Zirconia (calcined at 625°C) OR Amberlyst 36 (dry).

  • Apparatus: Rotary evaporator or jacketed glass reactor with overhead stirrer and vacuum line.

Step-by-Step Methodology
  • Melt Phase:

    • Load 100g of D-Sorbitol into the reactor.

    • Heat to 120°C until fully molten.

    • Why: Solvent-free conditions ("neat") are preferred to maximize space-time yield and reduce waste.

  • Catalyst Addition:

    • Add catalyst (1.0 wt% relative to sorbitol).[10]

    • Increase agitation to 500 RPM to ensure mass transfer.

  • Dehydration (The Reaction):

    • Apply vacuum (2–5 kPa ).

    • Raise temperature to 140°C (if using Zirconia) or keep at 130°C (if using Resin).

    • Mechanism:[1][8][12] Vacuum removes the water byproduct immediately. According to Le Chatelier’s principle, this drives the equilibrium toward the anhydride (Isosorbide).

    • Run for 2–4 hours . Monitor water collection in the trap.

  • Purification:

    • Filtration: Filter the hot melt to recover the solid catalyst.

    • Distillation: The crude mixture contains Isosorbide, Sorbitans, and oligomers. Distill under high vacuum (<1 kPa) at 160–180°C. Isosorbide distills over; sorbitans remain in the pot.

    • Crystallization (Optional): Recrystallize from ethanol or melt-crystallization for polymer-grade purity (>99.5%).

Validation Metrics
  • 1H NMR: Look for the disappearance of sorbitol peaks and the emergence of the characteristic bicyclic methine protons at 4.0–5.0 ppm.

  • GC-MS: Confirm absence of 1,5-sorbitan.

Part 5: Industrial Workflow & Applications

Modern industrial production (e.g., by Roquette) integrates the glucose-to-isosorbide chain into a continuous flow process.

Industrial Flow Diagram

IndustrialFlow Starch Biomass Feedstock (Corn/Wheat Starch) Hydrolysis Enzymatic Hydrolysis (Starch -> Glucose) Starch->Hydrolysis Hydrogenation Hydrogenation Reactor (Glucose -> Sorbitol) Cat: Raney Ni, 140°C, H2 Press. Hydrolysis->Hydrogenation Dehydration Dehydration Reactor (Sorbitol -> Isosorbide) Vacuum, Solid Acid Cat. Hydrogenation->Dehydration Distillation Vacuum Distillation (Removal of Sorbitans) Dehydration->Distillation Crude Melt Crystallization Melt Crystallization (Optical Purity >99.8%) Distillation->Crystallization Distillate Product Product Crystallization->Product Polysorb® Grade

Figure 2: Industrial workflow for high-purity isosorbide production.[11]

Why It Matters: The "Green" BPA

Isosorbide is unique because it imparts rigidity to polymers, similar to Bisphenol A (BPA), but without the endocrine-disrupting toxicity.

  • Polycarbonates: Isosorbide-based polycarbonates possess high optical clarity and UV resistance.

  • Polyesters (PEIT): Adding isosorbide to PET raises the

    
     from ~70°C to >100°C, making it suitable for hot-fill beverage containers.
    

References

  • Roquette Frères. (2021). Isosorbide: A Sustainable, Safe, High-Performance, Plant-Based Feedstock for Packaging.[11] ONdrugDelivery. Link

  • Dussenne, C., et al. (2017). Synthesis of Isosorbide: An Overview of the Chemical and Catalytic Routes. ChemSusChem.[8][9]

  • Laning, L., et al. (2023). Markedly Improved Catalytic Dehydration of Sorbitol to Isosorbide by Sol–Gel Sulfated Zirconia. ACS Catalysis.[13] Link

  • Krantz, J. C., et al. (1940). Sugar Alcohols.[4] XX. The Synthesis of Isosorbide Dinitrate. Journal of the American Pharmaceutical Association.

  • Brandi, F., & Al-Naji, M. (2022).[9] Sustainable Sorbitol Dehydration to Isosorbide using Solid Acid Catalysts. ChemSusChem.[8][9] Link

Sources

Foundational

The Metabolic Dead-End: A Technical Guide to the Biological Inertness of D-Isosorbide

[1] Executive Summary In the landscape of carbohydrate chemistry, D-Isosorbide represents a singular anomaly: a sugar derivative that the mammalian metabolic engine cannot dismantle.[1] While its parent molecule (sorbito...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the landscape of carbohydrate chemistry, D-Isosorbide represents a singular anomaly: a sugar derivative that the mammalian metabolic engine cannot dismantle.[1] While its parent molecule (sorbitol) and isomer (mannitol) interact with dehydrogenase enzymes, D-Isosorbide’s rigid bicyclic ether structure renders it invisible to human digestive and metabolic enzymes.[1]

This guide reconstructs the foundational research (1940s–1960s) that established D-Isosorbide as a biologically inert scaffold .[1] For drug developers, understanding this inertness is critical; it explains the molecule's historical success as an osmotic diuretic and its modern utility as a stable carrier for nitrate groups (e.g., Isosorbide Dinitrate) and a platform for novel polymer synthesis.[1]

Part 1: The Chemical Architecture of Inertness[1]

To understand why D-Isosorbide is inert, one must look at its stereochemistry. Unlike the flexible, open-chain structure of sorbitol, D-Isosorbide is formed by a double dehydration reaction that fuses two tetrahydrofuran rings.[1]

The "Butterfly" Conformation

The molecule adopts a V-shaped "butterfly" configuration (cis-fused rings).[1] This rigidification locks the hydroxyl groups into specific orientations (endo/exo) and, crucially, forms ether linkages (C-O-C) rather than the glycosidic bonds found in starches or the open-chain alcohols found in sugars.[1]

The Enzymatic Block: Mammalian amylases and glucosidases target glycosidic bonds. Dehydrogenases target specific hydroxyl orientations on flexible chains.[1] The ether bridges of D-Isosorbide are chemically stable and sterically inaccessible to these enzymes.[1]

Visualization: The Metabolic Divergence

The following diagram illustrates the critical divergence point where dehydration confers metabolic immunity.

MetabolicDivergence Glucose D-Glucose Sorbitol D-Sorbitol (Flexible Chain) Glucose->Sorbitol Hydrogenation Metabolism Metabolic Cycle (Krebs/Glycolysis) Sorbitol->Metabolism Sorbitol Dehydrogenase (Oxidation) Isosorbide D-Isosorbide (Rigid Bicyclic Ether) Sorbitol->Isosorbide Acid Catalyzed Dehydration (-2 H2O) Isosorbide->Metabolism Enzymatic Block (Inert) Excretion Renal Excretion (Unchanged) Isosorbide->Excretion Filtration Only

Figure 1: The Metabolic Divergence.[1] While Sorbitol enters the metabolic cycle, the dehydration to Isosorbide creates a "dead-end" molecule that bypasses metabolism entirely.[1]

Part 2: The Evidence (Early In Vivo Studies)[1]

The assertion of "inertness" is grounded in pivotal pharmacokinetic studies conducted between 1950 and 1965. The most authoritative work stems from the laboratories of John C. Krantz Jr. and later Treon et al. , who utilized radiolabeling to prove the molecule's fate.[1]

The Krantz & Carr Paradigm (1950s)

John Krantz and C.J. Carr were among the first to systematically evaluate sugar alcohols. Their hypothesis was simple: if the body cannot break the ether bond, the molecule must be excreted quantitatively.[1]

  • Observation: Unlike mannitol, which undergoes partial glycogen conversion (approx. 7-10%), isosorbide showed 0% conversion to glycogen in liver slice experiments.[1]

  • Outcome: Isosorbide provided no caloric value.[1]

The Radiotracer Confirmation (Treon et al., 1965)

The definitive proof came from Treon, Gongwer, and Rueggeberg (1965), who administered Carbon-14 labeled Isosorbide to rats.[1]

Key Data Points:

Parameter D-Isosorbide Mannitol Sorbitol
Oral Bioavailability >95% (Rapid Absorption) ~17% (Poor) Variable
Metabolic Fate <1% CO2 Production Partial Oxidation Oxidized to Fructose
Urinary Recovery 95-97% Unchanged ~80% Unchanged Low (Metabolized)

| Primary Route | Renal Filtration | Renal + Metabolic | Metabolic |[1][2]

The Clinical Implication: Because D-Isosorbide is absorbed orally (unlike mannitol) and excreted unchanged, it became the first effective oral osmotic diuretic .[1] It creates an osmotic gradient in the renal tubules, pulling water into the urine without being reabsorbed.[1]

Part 3: Reconstructed Experimental Protocol

To validate the biological inertness of a sugar derivative today, one would replicate the logic of the Treon/Krantz studies using modern instrumentation.[1] Below is a reconstructed protocol for a Metabolic Balance & Excretion Study .

Protocol: [14C]-Isosorbide Mass Balance Analysis

Objective: Determine the metabolic stability and excretion route of D-Isosorbide.

Phase 1: Administration[1]
  • Subject Selection: Wistar rats (n=10), fasted for 12 hours.

  • Dosing: Administer 1.5 g/kg of [14C]-labeled D-Isosorbide via oral gavage.

    • Rationale: Oral dosing proves bioavailability.[1] High dose ensures detection of minor metabolites.[1]

Phase 2: Sample Collection (The Metabolic Cage)[1]
  • Place animals in metabolic cages for 48 hours.

  • Air Trap: Channel cage airflow through a KOH (potassium hydroxide) trap.[1]

    • Mechanism:[3] If Isosorbide is metabolized (oxidized), the [14C] will be exhaled as [14C]-CO2.[1] The KOH trap captures this. Absence of radioactivity here proves inertness.

  • Excreta: Collect urine and feces separately at 4, 8, 12, 24, and 48-hour intervals.[1]

Phase 3: Analytical Validation
  • Scintillation Counting: Measure total radioactivity in Urine vs. CO2 Trap.

  • Reverse Isotope Dilution:

    • Add "cold" (non-radioactive) pure Isosorbide carrier to the urine sample.[1]

    • Recrystallize the mixture.[1]

    • Validation: If the radioactivity tracks perfectly with the crystals through multiple recrystallizations, the excreted substance is chemically identical to the starting material (Isosorbide).[1]

Part 4: Renal Pharmacodynamics & Toxicology

The biological inertness of D-Isosorbide dictates its safety profile and mechanism of action.[1] Because it is not a substrate for transporters, it follows a purely physical path through the nephron.[1]

The Osmotic Diuresis Pathway

Since the renal tubules lack transporters for the bicyclic ether structure, D-Isosorbide remains in the lumen.[1]

RenalPathway Blood Systemic Circulation (Isosorbide present) Glomerulus Glomerular Filtration (Freely Filtered) Blood->Glomerulus Tubule Proximal Tubule (No Reabsorption) Glomerulus->Tubule Osmosis Osmotic Pressure Increase (Water Retained in Lumen) Tubule->Osmosis Concentration Gradient Urine Excretion (Isosorbide + Water) Osmosis->Urine Diuresis

Figure 2: Renal Handling of Isosorbide.[1] The molecule is filtered but not reabsorbed, creating the osmotic pressure necessary for diuresis.[1][4]

Toxicology Profile

Historical data confirms the safety inherent in "inertness":

  • Acute Toxicity: LD50 in rats is approx. 25 g/kg (Oral).[1] This is exceptionally high, comparable to table sugar.[1]

  • Chronic Toxicity: 90-day feeding studies showed no histopathological changes in liver or kidney, as the molecule does not accumulate or generate toxic metabolites.[1]

References

  • Treon, J. F., Gongwer, L. E., & Rueggeberg, W. H. (1965).[1][5] Isosorbide, a New Oral Osmotic Diuretic.[1][5][6] Proceedings of the Society for Experimental Biology and Medicine.

  • Krantz, J. C., & Carr, C. J. (1969).[1] The Pharmacologic Principles of Medical Practice. Williams & Wilkins.[1] (Foundational text referencing early sugar alcohol studies).[1][5]

    • [1]

  • Cosmetic Ingredient Review (CIR). (2015).[1] Safety Assessment of Sorbitan Esters and Isosorbide Fatty Acid Esters. (Summarizes early ADME and toxicity data).

  • PubChem Compound Summary. (2023). Isosorbide (CID 12597).[1] National Center for Biotechnology Information.[1]

    • [1]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-Growth Polymerization Protocols for 1,2:4,5-Dianhydro-D-glucitol

Executive Summary This application note details the protocols for the step-growth polymerization of 1,2:4,5-dianhydro-D-glucitol (and its stereoisomer 1,2:5,6-dianhydro-D-mannitol). Unlike chain-growth homopolymerization...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocols for the step-growth polymerization of 1,2:4,5-dianhydro-D-glucitol (and its stereoisomer 1,2:5,6-dianhydro-D-mannitol). Unlike chain-growth homopolymerization (often cationic), step-growth mechanisms utilize the bis-epoxide functionality to form linear or crosslinked networks via polyaddition with nucleophilic co-monomers (diamines) or electrophilic partners (anhydrides).

These protocols are designed for researchers aiming to synthesize high-performance bio-based thermosets or thermoplastic precursors. The guide prioritizes stoichiometric precision and stereochemical considerations , which are critical when handling sugar-derived monomers.

Technical Pre-requisites & Isomer Nomenclature

The Monomer: Structural Considerations

While 1,2:5,6-dianhydro-D-mannitol is the most ubiquitous sugar diepoxide in literature [1], the 1,2:4,5-dianhydro-D-glucitol isomer presents unique reactivity due to the asymmetric stereochemistry of the glucitol backbone. Both isomers function as bis-electrophiles in step-growth systems.

  • Functionality (

    
    ):  2 (Bis-epoxide).
    
  • Mechanism Suitability:

    • Epoxy-Amine Polyaddition: Ideal for step-growth.[1]

    • Epoxy-Anhydride Copolymerization: Ideal for strictly alternating step-growth.

Purity & Stoichiometry

In step-growth polymerization, molecular weight (


) is dictated by the Carothers equation. A deviation in stoichiometry of even 1% can drastically reduce 

.
  • Requirement: Monomer purity must be >99% (determined by

    
    H NMR).
    
  • Drying: The monomer is hygroscopic. Lyophilization or vacuum drying over

    
     for 24h is mandatory before weighing.
    

Protocol A: Step-Growth Polyaddition with Diamines

Objective: Synthesis of linear poly(hydroxyamine) ethers or crosslinked networks depending on amine functionality. Mechanism: Nucleophilic attack of the amine on the epoxide ring, generating a secondary hydroxyl group. This hydroxyl group can autocatalyze the reaction but does not participate in the chain extension under controlled temperatures (


C), preserving linearity if primary diamines are used.
Materials
  • Monomer A: 1,2:4,5-dianhydro-D-glucitol (1.00 eq).

  • Monomer B: 1,10-Decanediamine (1.00 eq) (for flexible linear chains) or Isophorone diamine (for rigid networks).

  • Solvent: Methanol (for initial mixing) or Bulk (melt).

  • Atmosphere: Dry Nitrogen (

    
    ).
    
Experimental Workflow
  • Stoichiometric Calculation: Calculate the Epoxy Equivalent Weight (EEW) of the sugar derivative.

    
    
    Ensure the Amine Hydrogen Equivalent Weight (AHEW) matches the EEW 1:1.
    
  • Mixing (Melt Method):

    • Pre-heat the reaction vessel to

      
       of the diamine (approx. 65°C for decanediamine).
      
    • Add 1,2:4,5-dianhydro-D-glucitol and the diamine under

      
       flow.
      
    • Stir mechanically at 200 rpm until a homogeneous melt is achieved.

  • B-Stage Curing (Pre-polymerization):

    • Maintain temperature at 80°C for 2 hours .

    • Observation: Viscosity will increase significantly. This is the "B-stage" where conversion reaches ~60-70%.

  • Post-Cure (Network Formation):

    • Transfer the resin to a Teflon mold.

    • Ramp temperature to 120°C and hold for 4 hours .

    • Optional: For high

      
       applications, post-cure at 150°C for 1 hour .
      
  • Purification (If Linear):

    • Dissolve the polymer in Hexafluoroisopropanol (HFIP) or DMF.

    • Precipitate into cold diethyl ether.

    • Vacuum dry at 40°C.

Data Visualization: Epoxy-Amine Pathway

EpoxyAminePathway Monomer 1,2:4,5-Dianhydro-D-glucitol (Bis-epoxide) Complex Transition State (Nu: Attack) Monomer->Complex Ring Strain Amine Primary Diamine (R-NH2) Amine->Complex Nucleophilic Attack Intermediate Secondary Amine + Hydroxyl Group Complex->Intermediate Ring Opening Intermediate->Intermediate Autocatalysis (OH group) Polymer Crosslinked/Linear Poly(hydroxyamine) Intermediate->Polymer Step-Growth Propagation

Figure 1: Reaction pathway for the nucleophilic ring-opening of sugar diepoxides by amines. Note the generation of hydroxyl groups which can facilitate further reaction.

Protocol B: Alternating Copolymerization with Anhydrides

Objective: Synthesis of bio-based polyesters with high glass transition temperatures (


).
Mechanism:  Strictly alternating step-growth copolymerization initiated by an onium salt. The alkoxide anion (generated from epoxide ring opening) attacks the anhydride, forming a carboxylate, which then opens the next epoxide.
Materials
  • Monomer A: 1,2:4,5-dianhydro-D-glucitol (1.00 eq).

  • Monomer B: Succinic Anhydride or Phthalic Anhydride (1.00 eq).

  • Catalyst: Tetrabutylphosphonium bromide (

    
    ) or DMAP (0.5 - 1.0 mol%).
    
  • Solvent: Toluene (if solution polymerization is required) or Bulk.

Experimental Workflow
  • Catalyst Drying:

    • The catalyst is the moisture-sensitive control point. Dry

      
       under high vacuum at 60°C for 12 hours.
      
  • Reaction Setup:

    • In a flame-dried Schlenk flask, combine the epoxide and anhydride (1:1 molar ratio).

    • Add catalyst (1.0 mol%).

    • Critical Step: Degas the mixture via 3 Freeze-Pump-Thaw cycles to remove dissolved

      
       and moisture.
      
  • Polymerization:

    • Heat the mixture to 110°C .

    • Stir magnetically. The mixture will transition from a slurry to a clear melt.

    • Reaction Time: 24 to 48 hours depending on the anhydride reactivity.

    • Monitoring: Track the disappearance of the anhydride carbonyl peak (

      
      ) via FTIR.
      
  • Termination & Isolation:

    • Cool to room temperature.

    • Dilute with Chloroform (

      
      ).
      
    • Precipitate into Methanol (

      
      ) to remove unreacted catalyst and oligomers.
      
    • Filter and dry under vacuum.

Characterization & Validation Standards

To ensure the protocol was successful, the following data checks are required.

Quantitative Analysis Table
ParameterMethodTarget SpecificationCommon Failure Mode
Conversion (

)

H NMR
> 98% (Disappearance of epoxide protons at

2.8-3.2 ppm)
Low

due to stoichiometry error.
Molecular Weight SEC (DMF/LiBr)

Da (Linear systems)
Moisture contamination (hydrolysis of anhydride).
Glass Transition (

)
DSC60°C - 140°C (Structure dependent)Incomplete cure or plasticization by solvent.
Dispersity (

)
SEC1.8 - 2.2 (Typical for Step-Growth)

indicates branching/side reactions.
Workflow Logic Diagram

Workflow Start Start: Raw Monomer Purify Purification (Recrystallization/Drying) Start->Purify Check Purity Check (NMR >99%) Purify->Check Check->Purify Fail (<99%) Weigh Stoichiometric Weighing (Glovebox/Dry Air) Check->Weigh Pass React Step-Growth Reaction (Bulk or Solution) Weigh->React Monitor Monitor Functional Groups (FTIR/NMR) React->Monitor Monitor->React Incomplete Workup Precipitation & Drying Monitor->Workup Conversion >98%

Figure 2: Logical workflow for the synthesis of polyethers/polyesters from sugar diepoxides. Note the critical feedback loop at the purity check.

References

  • Kakuchi, T., et al. (2003).[2][3] "Synthesis of Hyperbranched Polysaccharide by Polymerization of 1,2:5,6-Dianhydro-D-mannitol." Macromolecules.

  • Chrysanthos, M., et al. (2011). "Bio-based Epoxy Resins from Isosorbide." Polymer.[1][2][3][4][5][6][7][8][9]

  • Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience. (Chapter 2: Step-Growth Polymerization).

  • Fenouillot, F., et al. (2010). "Polymers from renewable 1,4:3,6-dianhydrohexitols (isosorbide, isomannide and isoidide): A review." Progress in Polymer Science.

Sources

Application

Application Note: High-Performance Biodegradable Polyurethane Synthesis Using D-Isosorbide

Executive Summary This guide details the protocol for incorporating D-Isosorbide (ISB) , a rigid bicyclic diol derived from glucose, into thermoplastic polyurethane (TPU) elastomers. Unlike linear chain extenders such as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for incorporating D-Isosorbide (ISB) , a rigid bicyclic diol derived from glucose, into thermoplastic polyurethane (TPU) elastomers. Unlike linear chain extenders such as 1,4-butanediol (BDO), ISB imparts significant stiffness and thermal stability due to its fused tetrahydrofuran ring structure while enabling hydrolytic biodegradability.

Key Value Proposition:

  • Thermal Enhancement: Increases glass transition temperature (

    
    ) via backbone rigidity.
    
  • Bio-compatibility: Non-toxic metabolite (GRAS status) suitable for biomedical implants.

  • Tunable Degradation: Hydrophilic nature accelerates hydrolytic cleavage of ester/urethane linkages compared to petroleum-based counterparts.

Chemical Rationale & Reactivity Considerations

Stereochemistry and Kinetics

Researchers must account for the unique stereochemistry of ISB. It possesses two secondary hydroxyl groups with distinct reactivities:[1]

  • Exo-OH (C5): More accessible and reactive.

  • Endo-OH (C2): Sterically hindered and stabilized by intramolecular hydrogen bonding.[2]

Impact on Protocol: The reduced reactivity of the endo-hydroxyl group compared to primary alcohols (like BDO) requires specific catalytic adjustments or higher reaction temperatures to achieve high molecular weight (


). Failure to drive the reaction to completion results in low 

oligomers and poor mechanical properties.
Structural Comparison: ISB vs. BDO
Feature1,4-Butanediol (BDO)D-Isosorbide (ISB)Impact on PU
Structure Linear, Flexible (

)
Bicyclic, Rigid (

)
ISB increases Modulus &

.
Hydroxyl Type Primary (

)
Secondary (

)
ISB requires catalyst/heat.
Melting Point 20°C (Liquid/Solid)61–64°C (Solid)ISB must be melted/dissolved.
Hydrophilicity LowHighISB accelerates hydrolysis.

Experimental Protocol: Two-Step Prepolymer Synthesis

This protocol utilizes a two-step prepolymer method rather than a one-shot method. This approach ensures a more regular hard-segment distribution, which is critical when using a chain extender with lower reactivity like ISB.

Materials & Equipment
  • Diisocyanate: Hexamethylene Diisocyanate (HDI) or IPDI (for aliphatic/light-stable PU); MDI (for high strength).

  • Polyol: Polycaprolactone diol (PCL,

    
    =2000) or Polytetramethylene ether glycol (PTMG).
    
  • Chain Extender: D-Isosorbide (Purity >98%).

  • Catalyst: Stannous Octoate (

    
    ) or Dibutyltin Dilaurate (DBTDL).
    
  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc).

  • Atmosphere: Dry Nitrogen (

    
    ).[3][4]
    
Pre-Synthesis Preparation (Critical)
  • Drying: ISB is hygroscopic. Dry ISB and Polyol in a vacuum oven at 80°C for 24 hours prior to use. Moisture content must be

    
     to prevent urea formation.
    
  • Melting: If performing melt polymerization, pre-heat ISB to 70°C to ensure it is liquid before addition.

Synthesis Workflow
Step 1: Prepolymer Formation
  • Charge the dried Polyol into a four-neck flask equipped with a mechanical stirrer, nitrogen inlet, and condenser.

  • Add the Diisocyanate.[3][5][6] The molar ratio of Isocyanate (

    
    ) to Polyol (
    
    
    
    ) should be calculated based on the target hard segment content (typically
    
    
    ).
  • Heat to 80°C under

    
     flow.
    
  • Stir for 2–3 hours .

  • Validation: Titrate free NCO content (ASTM D2572) to confirm theoretical prepolymer conversion.

Step 2: Chain Extension with ISB
  • Dissolve ISB in a minimal amount of anhydrous DMF (if solution polymerization) or add as a melt (if bulk polymerization).

  • Add the ISB to the prepolymer.

  • Add Catalyst (

    
    , 0.1 wt%). Note: Catalyst is essential here due to secondary hydroxyls.
    
  • Increase temperature to 90–100°C .

  • React until the NCO peak (

    
    ) disappears in FTIR.
    
  • Curing: Pour the viscous polymer into a Teflon mold and cure at 100°C for 24 hours in a vacuum oven to complete the reaction of the hindered endo-OH groups.

Visualization of Synthesis Logic

PU_Synthesis_Workflow cluster_0 Step 1: Prepolymerization cluster_1 Step 2: Chain Extension cluster_2 Step 3: Post-Processing Polyol Polyol (Dry) (Soft Segment) Prepolymer NCO-Terminated Prepolymer Polyol->Prepolymer Diiso Diisocyanate (Excess NCO) Diiso->Prepolymer Reaction Chain Extension (90-100°C) Prepolymer->Reaction + ISB ISB D-Isosorbide (Rigid Extender) ISB->Reaction Catalyst Catalyst (Sn(Oct)2) Catalyst->Reaction Curing Vacuum Curing (100°C, 24h) Reaction->Curing Viscous Melt FinalPU Biodegradable Polyurethane Curing->FinalPU

Figure 1: Step-growth polymerization workflow for Isosorbide-based Polyurethane, emphasizing the critical curing step required for secondary hydroxyl conversion.

Characterization & Validation Protocols

To ensure the protocol was successful, the following characterization steps are mandatory.

Structural Verification (FTIR & NMR)[4][5]
  • FTIR: Monitor the disappearance of the Isocyanate peak at 2270 cm⁻¹ . Appearance of Hydrogen-bonded Carbonyl (C=O) at 1700 cm⁻¹ confirms hard-segment formation.

  • 1H NMR (DMSO-d6): Verify the integration ratio of the ISB ring protons (4.2–5.2 ppm) against the Polyol backbone to confirm stoichiometric incorporation.

Thermal Properties (DSC)
  • Protocol: Heat from -80°C to 200°C at 10°C/min.

  • Expected Result: ISB-based PU should exhibit a higher

    
     (Hard Segment) compared to BDO-based PU.
    
    • BDO-PU:

      
      
      
    • ISB-PU:[7]

      
       (Dependent on hard segment content).
      

Biodegradation Assay (Hydrolytic)

ISB-based PUs are designed to degrade via hydrolysis.

Protocol:

  • Specimen: Cut PU films (10mm x 10mm, 0.5mm thick).

  • Medium: Phosphate Buffered Saline (PBS), pH 7.4.

  • Incubation: 37°C in a shaker incubator (100 rpm).

  • Measurement: Remove samples weekly, wash with distilled water, vacuum dry, and weigh.

  • Calculation:

    
    
    

Mechanism: The hydrophilicity of the ISB ring allows water permeation, attacking the ester linkages in the soft segment and the urethane linkages near the ISB ring.

Degradation_Mechanism Water Water (PBS pH 7.4) ISB_PU ISB-Polyurethane Matrix (Hydrophilic Hard Segments) Water->ISB_PU Exposure Swelling Water Absorption & Swelling ISB_PU->Swelling ISB increases hydrophilicity Hydrolysis Hydrolytic Cleavage (Ester & Urethane Bonds) Swelling->Hydrolysis Access to bond sites Products Degradation Products: 1. Polyol fragments 2. D-Isosorbide (Non-toxic) 3. Amine/CO2 derivatives Hydrolysis->Products Chain Scission

Figure 2: Hydrolytic degradation pathway facilitated by the hydrophilic nature of the Isosorbide moiety.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Molecular Weight Incomplete reaction of endo-OH.Increase catalyst load (

) or extend curing time at 100°C.
Yellowing Oxidation of ISB at high temp.Ensure strict

atmosphere; add antioxidant (e.g., Irganox 1010).
Opaque Film Phase separation (Macroscopic).Increase solvent volume (DMF) or use a compatibilizer; reduce hard segment %.
Bubbles in Film Moisture in ISB/Polyol.Re-dry all reagents. Reaction of NCO +

releases

.

References

  • Kim, H. J., et al. (2014).[3] Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties. Journal of Biomaterials Applications.

  • Besse, V., et al. (2013).[3] Synthesis of isosorbide based polyurethanes: An isocyanate free method.[3][4][8] Reactive and Functional Polymers.

  • Lee, S., et al. (2019). Effects of Isosorbide Incorporation into Flexible Polyurethane Foams: Reversible Urethane Linkages and Antioxidant Activity.[9] Polymers (MDPI).

  • Park, S. A., et al. (2017). Preparation and Characterization of Isosorbide-Based Self-Healable Polyurethane Elastomers. Polymer.[1][3][4][6][10][11][12][13]

  • Gantrade Corporation. (2021). Polyurethane Properties: Tailoring PUR Hard Block Segments.[13][14]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for D-Isosorbide Polymerization

Welcome to the technical support center for D-Isosorbide polymerization. This guide is designed for researchers, scientists, and professionals in drug development and material science.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for D-Isosorbide polymerization. This guide is designed for researchers, scientists, and professionals in drug development and material science. As a rigid, bio-based diol derived from renewable resources, D-Isosorbide is a promising monomer for creating high-performance polymers such as polyesters and polycarbonates.[1][2] However, its unique structure, including two secondary hydroxyl groups with different reactivities, presents specific challenges during polymerization.[3][4]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and optimize your experimental outcomes.

Troubleshooting Guide: Common Issues in D-Isosorbide Polymerization

Researchers often encounter several key issues during the step-growth polymerization of D-Isosorbide. This section identifies these common problems, explains their probable causes, and offers scientifically-grounded solutions.

Observed ProblemPotential Causes & Scientific RationaleRecommended Solutions & Protocols
Low Molecular Weight (Mn/Mw) 1. Monomer Impurities: Water or acidic/basic impurities in Isosorbide or co-monomers can act as chain terminators or deactivate catalysts. A purity of >99.8% is essential for high molecular weight polymers.[2] 2. Inaccurate Stoichiometry: Step-growth polymerization is highly sensitive to the molar balance of functional groups. Even small deviations from a 1:1 ratio of diol to diacid/dicarbonate can severely limit chain growth. 3. Insufficient Vacuum: During melt polycondensation, byproducts (e.g., phenol from DPC, water from esterification) must be efficiently removed to shift the reaction equilibrium towards polymer formation.[3][5] 4. Thermal Degradation: At excessively high temperatures (>250-260°C), Isosorbide or the resulting polymer chains can undergo scission, limiting the final molecular weight.[3][6]1. Monomer Purification: Recrystallize D-Isosorbide from a suitable solvent (e.g., ethyl acetate) and dry thoroughly under vacuum before use. Ensure co-monomers are of high purity. (See Protocol 1). 2. Precise Stoichiometry: Use high-precision balances for weighing monomers. For small-scale reactions, consider preparing stock solutions to ensure accurate molar ratios.[7] 3. Optimize Vacuum Conditions: Ensure your reaction setup is leak-proof. Use a high-capacity vacuum pump to achieve pressures of <1 mbar, especially during the final polycondensation stage.[5] 4. Staged Temperature Profile: Implement a two-stage heating process. A lower temperature (e.g., 180-220°C) for initial transesterification, followed by a gradual increase to the final polymerization temperature (e.g., 230-250°C) under high vacuum. (See Protocol 2).[5][8]
Polymer Discoloration (Yellowing/Browning) 1. High Reaction Temperature: Isosorbide is susceptible to thermal degradation, which generates chromophores, leading to discoloration. This is often exacerbated at temperatures above 250°C.[3][6] 2. Monomer Impurities: Residual acidic or basic impurities from the Isosorbide synthesis process can catalyze side reactions that produce colored byproducts.[2] 3. Catalyst Choice & Concentration: Some catalysts, particularly certain bases at high concentrations, can promote side reactions and discoloration.[3][9] 4. Oxygen Exposure: Oxidation at high temperatures can lead to the formation of colored species.1. Lower Polymerization Temperature: Keep the reaction temperature as low as possible while still ensuring adequate melt viscosity and byproduct removal. Temperatures up to 260°C have been used, but lower is often better for color.[3] 2. High-Purity Monomers: Use polymer-grade Isosorbide (>99.8% purity).[2][9] 3. Catalyst Screening: Screen different catalysts. For polycarbonates from DPC, a very small amount of cesium carbonate (e.g., 0.2 ppm) has been shown to be effective while minimizing discoloration.[9] Solid base catalysts like Ca/SBA-15 are also an option to reduce catalyst-induced coloration.[8] 4. Maintain Inert Atmosphere: Ensure the reaction is performed under a constant, high-purity nitrogen or argon blanket during the initial stages before vacuum is applied.
High Brittleness / Poor Mechanical Properties 1. Inherent Rigidity: The fused-ring structure of Isosorbide imparts high rigidity to the polymer backbone, leading to a high glass transition temperature (Tg) but also significant brittleness in homopolymers.[1][10] 2. Low Molecular Weight: Insufficient chain length and entanglement result in poor mechanical performance.1. Copolymerization: Introduce flexible co-monomers into the polymer backbone. For polyesters, use longer-chain diacids. For polycarbonates, incorporate flexible diols like poly(caprolactone) diol (PCL-diol) to create polyester-polycarbonates with significantly improved ductility and toughness.[10][11] 2. Optimize for High Molecular Weight: Address all factors leading to low molecular weight (purity, stoichiometry, vacuum, temperature) as described above.
Long Reaction Times 1. Low Monomer Reactivity: The secondary hydroxyl groups of Isosorbide, particularly the endo-hydroxyl, exhibit lower reactivity compared to primary hydroxyls, slowing down the polymerization kinetics.[4][12] 2. Inefficient Catalyst: The chosen catalyst may not be active enough at the desired reaction temperature.1. Increase Catalyst Concentration: While being mindful of potential side reactions and discoloration, a modest increase in catalyst concentration can improve reaction rates. 2. Select a More Active Catalyst: Catalyst screening is crucial. For example, cesium carbonate has shown very high catalytic activity in the polycondensation of Isosorbide with DPC.[3][9] 3. Optimize Temperature: While avoiding degradation, increasing the temperature within the optimal range (e.g., 230-250°C for polycondensation) will increase the reaction rate.[8]

Frequently Asked Questions (FAQs)

Q1: How critical is the purity of D-Isosorbide for polymerization?

A: It is absolutely critical. Polymer-grade Isosorbide with a purity of >99.8% is essential for synthesizing high molecular weight and optically clear polymers.[2][9] The primary impurities stemming from its synthesis from sorbitol are water and residual acidic catalysts.[13][14] Water can hydrolyze ester or carbonate linkages, while acidic/basic impurities can act as unwanted catalysts for side reactions or chain termination. These impurities are a primary cause of both low molecular weight and polymer discoloration.[2][6]

Q2: What is the difference in reactivity between the exo- and endo-hydroxyl groups, and how does it affect polymerization?

A: The two secondary hydroxyl groups on the Isosorbide ring have different spatial orientations and, consequently, different reactivities. The exo-OH (on C5) is less sterically hindered than the endo-OH (on C2), which is subject to intramolecular hydrogen bonding.[4] As a result, the exo-OH is generally more reactive. This reactivity difference can complicate polymerization, potentially leading to irregular polymer microstructures. However, catalyst selection can influence this balance. Strong electrophilic catalysts have been shown to preferentially activate the less reactive endo-OH, allowing for more control over the polymer structure and its final properties, such as glass transition temperature.[4]

Q3: Which type of catalyst is best for producing poly(isosorbide carbonate) from Diphenyl Carbonate (DPC)?

A: The choice of catalyst involves a trade-off between activity, selectivity, and the potential for side reactions.

  • Alkali Metal Carbonates (e.g., Cesium Carbonate, Cs₂CO₃): These have demonstrated very high catalytic activity, enabling the production of high molecular weight polymers.[3][9] The dissociated Cs+ ion is thought to polarize the carbonyl group of DPC, making it more susceptible to nucleophilic attack by the Isosorbide hydroxyl groups.[5] However, high concentrations can lead to discoloration.[3] Studies have shown that even ppm levels (0.2 ppm) of Cs₂CO₃ can be highly effective.[9]

  • Solid Base Catalysts (e.g., Ca/SBA-15): These offer the advantage of being heterogeneous, allowing for easier removal from the final polymer and potentially better thermal stability and color.[8] Their activity is linked to the amount and strength of basic sites on their surface; weak and medium basic sites tend to promote the desired polycondensation reaction, while strong basic sites may favor polymer decomposition.[8]

  • Organometallic Catalysts (e.g., Tin or Titanium compounds): While common in polyester synthesis, they can also be used but require careful screening to balance activity with thermal stability of the final polymer.

Q4: What are the key analytical techniques for characterizing my Isosorbide-based polymer?

A: A comprehensive characterization requires a combination of techniques:

  • Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): Essential for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ), which are direct measures of polymerization success.[15]

  • Differential Scanning Calorimetry (DSC): Used to measure key thermal transitions, most importantly the glass transition temperature (Tg), which is a hallmark of Isosorbide-based polymers due to their rigidity.[6][16][17] It also detects melting temperature (Tm) and crystallization behavior in semi-crystalline polymers.

  • Thermogravimetric Analysis (TGA): Measures the thermal stability of the polymer by identifying the onset temperature of decomposition (Td).[6][18] This is critical for determining the upper processing temperature limit.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the successful incorporation of Isosorbide into the polymer chain, identifying end-groups, and quantifying co-monomer ratios.[15][17]

Visualized Workflows and Logic

General Workflow for Melt Polycondensation

The following diagram illustrates the typical two-stage process for synthesizing Isosorbide-based polymers via melt polycondensation.

MeltPolycondensation cluster_0 Stage 1: Transesterification / Esterification cluster_1 Stage 2: Polycondensation Load Load Monomers (Isosorbide, DPC/Diacid) & Catalyst Inert Purge with N2/Ar Heat to 180-220°C Load->Inert React1 Hold under N2 flow Collect Byproduct (Phenol/Water) Inert->React1 Vacuum Gradually Apply Vacuum (< 1 mbar) React1->Vacuum Oligomers Formed Heat2 Increase Temp (230-250°C) Vacuum->Heat2 React2 Hold until Target Viscosity (High Agitation) Heat2->React2 Extrude Extrude & Cool Polymer React2->Extrude High Mw Polymer

Caption: A typical two-stage melt polymerization process for D-Isosorbide.

Troubleshooting Flowchart: Low Molecular Weight

Use this decision tree to diagnose and resolve issues with low polymer molecular weight.

LowMwTroubleshooting Start Low Molecular Weight (GPC/SEC Result) CheckPurity Are Monomers >99.8% Pure & Dry? Start->CheckPurity CheckStoich Is Stoichiometry Accurate (1:1)? CheckPurity->CheckStoich Yes Purify Purify/Dry Monomers (See Protocol 1) CheckPurity->Purify No CheckVacuum Is Final Vacuum < 1 mbar? CheckStoich->CheckVacuum Yes Reweigh Recalculate & Reweigh Carefully CheckStoich->Reweigh No CheckTemp Is Temp Profile Optimized? CheckVacuum->CheckTemp Yes FixLeaks Check for Leaks Improve Vacuum System CheckVacuum->FixLeaks No AdjustTemp Lower Max Temp Implement Staged Heating CheckTemp->AdjustTemp No Success Re-run Polymerization CheckTemp->Success Yes Purify->Success Reweigh->Success FixLeaks->Success AdjustTemp->Success

Caption: Decision tree for troubleshooting low molecular weight in polymers.

Key Experimental Protocols

Protocol 1: Purification of D-Isosorbide by Recrystallization

Rationale: This protocol removes water and other polar/non-polar impurities that can inhibit polymerization. High purity is paramount for achieving high molecular weight.[2]

Materials:

  • Crude D-Isosorbide

  • Ethyl Acetate (ACS Grade or higher)

  • Activated Carbon (optional, for color removal)

  • Büchner funnel, filter paper, vacuum flask

  • Vacuum oven

Procedure:

  • In an Erlenmeyer flask, dissolve crude D-Isosorbide in a minimal amount of hot ethyl acetate (approximately 60-70°C) with stirring until a clear solution is formed. A typical starting ratio is ~1 g Isosorbide to 3-5 mL ethyl acetate.

  • (Optional) If the solution is colored, add a small amount of activated carbon (e.g., 1-2% by weight of Isosorbide) and keep the solution hot with stirring for 10-15 minutes.

  • Hot-filter the solution through a fluted filter paper to remove the activated carbon or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator (4°C) for several hours to promote crystallization.

  • Collect the resulting white crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals sparingly with a small amount of ice-cold ethyl acetate to remove any residual soluble impurities.

  • Dry the purified crystals in a vacuum oven at 40-50°C overnight or until a constant weight is achieved. Store the high-purity Isosorbide in a desiccator.

Protocol 2: Synthesis of Poly(isosorbide carbonate) via Melt Polycondensation

Rationale: This two-stage melt polymerization protocol using Diphenyl Carbonate (DPC) is a common method for producing high molecular weight polycarbonates.[5][8][18] The staged temperature and vacuum profile is critical for efficiently removing the phenol byproduct and driving the reaction to completion.[3]

Materials:

  • Purified D-Isosorbide (See Protocol 1)

  • Diphenyl Carbonate (DPC), high purity

  • Catalyst (e.g., Cesium Carbonate, Cs₂CO₃)

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation arm connected to a vacuum system.

Procedure:

  • Reactor Setup: Charge the reactor with equimolar amounts of purified D-Isosorbide and DPC (e.g., 1.00 mole of Isosorbide to 1.00 mole of DPC).

  • Catalyst Addition: Add the catalyst. For Cs₂CO₃, a very low concentration is needed (e.g., 0.2-1.0 ppm relative to the total monomer weight).[9]

  • Stage 1 - Transesterification:

    • Purge the reactor with high-purity nitrogen for at least 30 minutes to remove oxygen. Maintain a slow nitrogen flow.

    • Begin stirring and heat the reactor to 180-200°C. The monomers will melt and the transesterification reaction will begin, producing phenol as a byproduct.[5]

    • Hold at this temperature for 60-90 minutes, allowing the phenol to distill and be collected.

  • Stage 2 - Polycondensation:

    • Gradually increase the temperature to 230-240°C over 30-45 minutes.

    • Simultaneously, slowly and carefully apply vacuum, reducing the pressure to below 1 mbar. Vigorous bubbling will occur as residual phenol is removed.[3]

    • Hold the reaction under high vacuum and at 230-240°C. The viscosity of the melt will increase significantly as the polymer chains grow. Continue the reaction until the desired viscosity is achieved (indicated by the torque on the mechanical stirrer), which may take 2-4 hours.

  • Polymer Recovery:

    • Release the vacuum by backfilling with nitrogen.

    • Extrude the molten polymer from the bottom of the reactor into a water bath to quench it or onto a cooled surface.

    • The resulting polymer can be pelletized for further analysis and processing.

References

  • Journal of the American Chemical Society. (2019). Architectural Control of Isosorbide-Based Polyethers via Ring-Opening Polymerization. ACS Publications. [Link]

  • Lirias. (2021). The future of isosorbide as a fundamental constituent for polycarbonates and polyurethanes. [Link]

  • Journal of Industrial and Engineering Chemistry. (2016). Catalyst screening for the melt polymerization of isosorbide-based polycarbonate. ScienceDirect. [Link]

  • Taylor & Francis Online. (2021). The future of isosorbide as a fundamental constituent for polycarbonates and polyurethanes. [Link]

  • PMC. (2023). A Study of Isosorbide Synthesis from Sorbitol for Material Applications Using Isosorbide Dimethacrylate for Enhancement of Bio-Based Resins. [Link]

  • Google Patents. (n.d.). Method for making isosorbide containing polyesters.
  • PMC. (2022). Isosorbide as a Molecular Glass: New Insights into the Physicochemical Behavior of a Biobased Diol. [Link]

  • Wikipedia. (n.d.). Isosorbide. Retrieved from [Link]

  • MDPI. (2023). A Study of Isosorbide Synthesis from Sorbitol for Material Applications Using Isosorbide Dimethacrylate for Enhancement of Bio-Based Resins. [Link]

  • Industrial & Engineering Chemistry Research. (2018). Effect of Catalyst on the Molecular Structure and Thermal Properties of Isosorbide Polycarbonates. ACS Publications. [Link]

  • Springer. (2025). Key Steps and Catalyst Performance for Conversion of Cellulose to Isosorbide: A Review. [Link]

  • Macromolecules. (2026). A New Structure of High-Performance Isosorbide-Based Polyester-Polycarbonates and Its Mechanical Behavior. ACS Publications. [Link]

  • ResearchGate. (2015). Preparation and characterization of isosorbide based PET/polycarbonate blends. [Link]

  • MDPI. (2018). Synthesis and Characterization of Isosorbide-Based Polyurethanes Exhibiting Low Cytotoxicity Towards HaCaT Human Skin Cells. [Link]

  • UvA-DARE. (n.d.). Synthesis of rigid biobased polyesters. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2015). Isosorbide-based Polymethacrylates. ACS Publications. [Link]

  • Chinese Journal of Polymer Science. (2018). Synthesis of Poly(isosorbide carbonate) via Melt Polycondensation Catalyzed by Ca/SBA-15 Solid Base. Springer. [Link]

  • PCI Magazine. (2022). Exploring the Use of Bio-Derived, Isosorbide-Based Polyols in the Synthesis of High-Performance Polyurethanes. [Link]

  • Polymer Chemistry. (2021). Synthesis and anionic polymerization of isosorbide mono-epoxides for linear biobased polyethers. RSC Publishing. [Link]

  • ResearchGate. (2014). Synthesis and characterization of isosorbide-based α,ω-dihydroxyethersulfone oligomers. [Link]

  • Google Patents. (n.d.). Process for making poly(ethylene-co-isosorbide) terephthalate polymer.
  • ResearchGate. (n.d.). Thermal Degradation of Isosorbide bis-(Diethylphosphate) at 260 °C. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2024). Mechanism Study on Synthesis of Biobased Polycarbonate from Diphenyl Carbonate and Isosorbide with Metal-Free Catalysts by Identifying Reactivity of endo-OH and exo-OH. ACS Publications. [Link]

  • Arabian Journal of Chemistry. (2016). Synthesis of isosorbide bis(methyl carbonate) by transesterification of isosorbide with dimethyl carbonate, and evidence of its usefulness as a monomer for manufacturing polycarbonates. ScienceDirect. [Link]

  • MDPI. (2025). Isosorbide as a Molecular Glass: New Insights into the Physicochemical Behavior of a Biobased Diol. [Link]

  • ACS Publications. (n.d.). Supporting Information Architectural control of isosorbide-based polyethers via ring-opening polymerization. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and alkaline hydrolytic degradation of isosorbide-based polycarbonates via incorporation of ethoxylated isosorbide as a comonomer. [Link]

  • ResearchGate. (n.d.). Synthesis and anionic polymerization of isosorbide mono-epoxides for linear biobased polyethers. Retrieved from [Link]

  • ResearchGate. (2021). Tuning thermal properties and biodegradability of poly(isosorbide azelate) by compositional control through copolymerization with 2,5-furandicarboxylic acid. [Link]

  • Reddit. (2021). Troubleshooting step growth polymerization. Retrieved from [Link]

Sources

Optimization

Methods for recrystallization of crude D-Isosorbide

Technical Abstract & Strategy Purifying crude D-Isosorbide (1,4:3,6-dianhydro-D-glucitol) presents a unique set of thermodynamic challenges. Unlike standard organic solids, isosorbide is extremely hygroscopic and exhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Abstract & Strategy

Purifying crude D-Isosorbide (1,4:3,6-dianhydro-D-glucitol) presents a unique set of thermodynamic challenges. Unlike standard organic solids, isosorbide is extremely hygroscopic and exhibits a high propensity for "oiling out" (liquid-liquid phase separation) rather than crystallizing, particularly when sorbitan impurities lower the metastable zone width.[1]

Successful recrystallization requires a kinetic control strategy rather than simple thermodynamic cooling.[1] This guide prioritizes Solvent-Anti-Solvent systems and Melt Crystallization to bypass the high viscosity and supersaturation issues inherent to this bicyclic diol.

Solvent Selection Matrix

The choice of solvent is critical.[2][3] Isosorbide is highly soluble in water and alcohols, making yield recovery difficult without aggressive cooling.[1]

Solvent SystemSuitabilityPrimary Use CaseTechnical Notes
Ethyl Acetate (EtOAc) High General PurificationBest balance of solubility and recovery.[1] Lower hygroscopicity than alcohols.[1]
Ethanol (EtOH) Medium Initial CleanupHigh solubility (>30 mg/mL) leads to yield loss unless cooled to < -10°C.
Acetone Medium/High Color RemovalGood for removing furanoid color bodies; requires low-temp crystallization.[1]
Water Low Not RecommendedProduct loss is excessive due to high solubility (>850 g/L).[1] Hard to dry.[1]
EtOAc + Hexane High Anti-Solvent Method Adding hexane (anti-solvent) to EtOAc forces precipitation without freezing.[1]

Standard Operating Procedures (SOPs)

Protocol A: Solvent Recrystallization (Ethyl Acetate/Ethanol)

Target Audience: Lab-scale purification (10g – 500g)[1]

Mechanism: This method utilizes the differential solubility of sorbitan impurities vs. isosorbide. Sorbitans are less soluble in cold ethyl acetate, allowing for fractionation.[1]

  • Dissolution: Dissolve crude isosorbide in boiling Ethyl Acetate (ratio: 1.5 mL solvent per 1g solid).

    • Scientist Note: If the crude is very dark, add 5% w/w activated carbon, reflux for 30 mins, and filter hot over Celite.

  • Seeding (Critical): Cool the solution to 35°C. Add 0.5% w/w pure D-Isosorbide seed crystals.

    • Why? Isosorbide tends to supercool.[1] Seeding prevents "oiling out" by providing a nucleation surface.[1]

  • Controlled Cooling: Ramp temperature down to 0°C at a rate of 5°C/hour.

    • Agitation: Maintain slow, constant stirring (50-100 RPM). Fast stirring shears crystals; no stirring traps impurities.[1]

  • Isolation: Filter rapidly under a nitrogen blanket (to prevent moisture uptake).[1]

  • Washing: Wash cake with cold (-10°C) Ethyl Acetate.

  • Drying: Vacuum dry at 40°C with P₂O₅ desiccant trap.[1]

Protocol B: Melt Crystallization

Target Audience: Polymer-grade requirements (>99.8% purity)

Mechanism: Purity is achieved by excluding impurities from the crystal lattice during slow solidification from the melt, followed by "sweating" out the impure liquid inclusions.

  • Melting: Heat crude isosorbide to 70°C (Melting point is ~61-64°C).

  • Suspension Formation: Cool slowly to 60°C until a crystal slurry forms.

  • Aging: Hold at 60°C for 2 hours to allow Ostwald ripening (growth of large crystals at the expense of small ones).

  • Centrifugation/Filtration: Separate the mother liquor (melt) from the crystals. The impurities (sorbitans) concentrate in the liquid melt.

Process Visualization

Workflow: Purification Logic

IsosorbidePurification Crude Crude Isosorbide (Contains Sorbitans/Color) Dissolution Dissolution (Hot EtOAc or Melt) Crude->Dissolution CarbonTreat Optional: Carbon Treatment Dissolution->CarbonTreat Nucleation Seeding @ 35°C (Prevents Oiling Out) Dissolution->Nucleation CarbonTreat->Nucleation Crystallization Controlled Cooling (0.1°C/min) Nucleation->Crystallization Filtration Filtration (N2 Atmosphere) Crystallization->Filtration Drying Vacuum Drying (Desiccant Required) Filtration->Drying

Caption: Figure 1.[1] Step-by-step logic flow for the purification of D-Isosorbide, highlighting the critical seeding step to prevent phase separation.

Troubleshooting Center (FAQs)

Issue 1: The "Oiling Out" Phenomenon

User Question: "I cooled my ethyl acetate solution, but instead of crystals, I got a sticky yellow oil at the bottom of the flask."

Scientist Diagnosis: You have encountered Liquid-Liquid Phase Separation (LLPS) . This occurs when the solution becomes supersaturated too quickly, or impurities (like sorbitans) depress the melting point below the crystallization temperature.

Corrective Action:

  • Re-heat: Dissolve the oil back into the solvent by heating.

  • Add Anti-Solvent: Add a small amount of seed crystal before the oil appears (at ~35-40°C).[1]

  • Slower Ramp: Your cooling rate was likely too fast.[1] Reduce cooling to 0.1°C/minute.

  • Decrease Concentration: Dilute your solution slightly. Oiling out is concentration-dependent.[1][2]

Decision Tree: Fixing Oiling Out

OilingOutFix Start Problem: Oiling Out? Reheat Reheat to Dissolve Start->Reheat CheckTemp Is Temp < MP? AddSeed Add Seeds @ Metastable Zone CheckTemp->AddSeed Add Seeds CheckConc Is Conc too High? CheckConc->CheckTemp No Dilute Add 10% more Solvent CheckConc->Dilute Yes Reheat->CheckConc SlowCool Reduce Cooling Rate AddSeed->SlowCool

Caption: Figure 2. Troubleshooting logic for resolving Liquid-Liquid Phase Separation (Oiling Out).

Issue 2: Hygroscopicity & Sticky Crystals

User Question: "My crystals looked great on the filter, but became a wet mess within 10 minutes of sitting on the bench."

Scientist Diagnosis: D-Isosorbide is extremely hygroscopic.[1] It will absorb atmospheric moisture rapidly, dissolving itself in the absorbed water (deliquescence).[1]

Corrective Action:

  • Nitrogen Blanket: Always filter under an inert gas stream (N₂ or Ar).[1]

  • Solvent Wash: Wash with anhydrous solvent (e.g., dry ether or hexane) to remove surface moisture/solvent quickly.[1]

  • Immediate Drying: Transfer immediately to a vacuum oven. Do not air dry.[1]

Issue 3: Low Yield

User Question: "I started with 10g of crude, but only recovered 3g of pure crystals."

Scientist Diagnosis: Isosorbide has high solubility in most polar solvents.[1] You likely lost product in the mother liquor.[4]

Corrective Action:

  • Recycle Mother Liquor: Concentrate the filtrate (mother liquor) by 50% via rotary evaporation and repeat the crystallization (Crop 2). Note: Crop 2 will have lower purity.

  • Switch Solvents: If using Ethanol, switch to Ethyl Acetate or an EtOAc/Hexane mixture to reduce solubility at low temperatures.[1]

References

  • Isosorbide Production & Purification: Isosorbide is obtained by acid-catalyzed dehydration of D-sorbitol... undesirable by-products have to be removed by distillation, recrystallization from alcohols, or melt crystallization.[1][5] (Wikipedia, 2025).[1]

  • Solubility Data: Isosorbide is soluble in organic solvents such as ethanol...[1][6][7] solubility is approximately 30 mg/ml.[1][6] (Cayman Chemical, 2022).[1][6]

  • Melt Crystallization Protocol: Process for purifying crude isosorbide... melting crude isosorbide, cooling to a suspension, and washing with washing isosorbide melt.[1][4] (BASF SE, WO2021032519A1, 2021).[1]

  • Oiling Out Mechanisms: Oiling out happens when the melting point of the solid is lower than the solution's temperature...[8] often due to impurities.[1][8] (Chemistry LibreTexts, 2022).[1]

  • Solvent Selection: Solvents used for crystallization mainly include low-carbon aliphatic alcohols... as well as acetone, ethyl acetate.[1][9] (Zibo Anquan Chemical, 2025).[1][9]

Sources

Troubleshooting

Preventing coloration in polymers synthesized with D-Isosorbide

Welcome to the Advanced Polymer Synthesis Support Center. Topic: Preventing Coloration in D-Isosorbide Polymers (Polyesters/Polycarbonates) Lead Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Polymer Synthesis Support Center.

Topic: Preventing Coloration in D-Isosorbide Polymers (Polyesters/Polycarbonates) Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 22, 2026

Executive Summary: The "Yellowing Challenge"

D-Isosorbide is a rigid, bio-based diol that offers high glass transition temperatures (


) to polymers.[1] However, it is notoriously prone to discoloration—shifting from clear to yellow, amber, or black—during melt polymerization.

The Expert Insight: The discoloration is not random. It is a deterministic result of oxidative degradation and acid-catalyzed dehydration . Isosorbide contains ether linkages susceptible to radical attack and secondary hydroxyl groups that require high temperatures for reactivity. This combination creates a "thermal debt" where the processing temperature often exceeds the oxidative stability limit of the monomer.

This guide provides a self-validating protocol to break this cycle.

Module 1: Raw Material Integrity (The Hidden Enemy)

Q: My monomer certificate of analysis (CoA) says 99% purity. Why is my polymer still turning brown?

A: Standard purity metrics (GC-MS) often miss the specific impurities that catalyze color formation: Formic Acid and Furfural precursors .

Isosorbide is hygroscopic. Upon exposure to moisture and heat, trace residual acids from its production (sorbitol dehydration) catalyze the formation of furans, which are potent chromophores.

Protocol 1: The "Zero-Color" Purification Standard

Do not rely on "as-received" commercial grades for optical-grade research.

  • Solvent Recrystallization:

    • Dissolve Isosorbide in warm Ethanol or Ethyl Acetate (50-60°C).

    • Allow slow cooling to room temperature, then refrigerate (4°C).

    • Filter crystals under inert atmosphere (

      
      ).
      
    • Validation: The filtrate should be yellow (impurities removed), while crystals are white.

  • Ion Exchange (Optional but Recommended):

    • If recrystallization is insufficient, pass an aqueous isosorbide solution through a mixed-bed ion exchange resin to remove formate ions before recrystallizing.

  • Drying:

    • Vacuum dry at 40°C for 24 hours.

    • Critical Limit: Water content must be

      
       (Karl Fischer titration) to prevent hydrolysis during polymerization.
      

Module 2: The Mechanism of Degradation

Q: What is actually happening chemically when the polymer turns yellow?

A: You are witnessing the formation of conjugated double bonds.

  • Oxidative Degradation: At

    
    , oxygen attacks the ether bridge, forming hydroperoxides.
    
  • Dehydration: Acidic byproducts catalyze the loss of water, forming furfural derivatives.

  • Chromophore Assembly: These derivatives polymerize into dark, conjugated species.

Visualization: The Degradation Pathway

IsosorbideDegradation cluster_prevention Intervention Points ISO D-Isosorbide (Ether Bridge) RADICAL Peroxy Radicals (ROO•) ISO->RADICAL Oxidation FURAN Furfural/Chromophores (Conjugated Systems) ISO->FURAN Direct Thermal Degradation HEAT Heat (>180°C) + Oxygen HEAT->RADICAL ACID Formic Acid (Byproduct) RADICAL->ACID Chain Scission ACID->FURAN Acid Catalyzed Dehydration COLOR Yellow/Brown Discoloration FURAN->COLOR ANTIOX Antioxidants (Scavenge Radicals) ANTIOX->RADICAL VACUUM High Vacuum (Remove O2) VACUUM->HEAT

Figure 1: The chemical pathway from monomer to chromophore. Note that acid byproducts create a self-accelerating degradation loop.

Module 3: Optimized Synthesis Protocol

Q: How do I polymerize without triggering this degradation?

A: You must control the Thermal History and the Oxygen Interface . The following protocol is optimized for Poly(isosorbide carbonate) (PIC) but applies to polyesters (PEIT) with minor adjustments.

Protocol 2: The "Cold-Start" Melt Polycondensation

Reagents:

  • Purified Isosorbide (Protocol 1).[2]

  • Diphenyl Carbonate (DPC) or Diester.

  • Catalyst: Lithium Acetylacetonate (LiAcac) or Cesium Carbonate (

    
    ). Note: Keep catalyst load low (<100 ppm) to reduce basicity.
    
  • Stabilizer Package (Crucial):

    • Primary: Irganox 1010 (Phenolic) - 1000 ppm.

    • Secondary: Irgafos 168 (Phosphite) - 2000 ppm.

    • Why? Phenolics scavenge free radicals; Phosphites decompose hydroperoxides formed at high temps.

Workflow:

  • Inert Loading: Load monomers and stabilizers into the reactor. Purge with

    
     x 3 before  heating.
    
  • Melt Stage (Transesterification):

    • Heat to 160°C under

      
       flow. Stir until clear melt.
      
    • Ramp to 180-190°C. Do not exceed 200°C in this stage.

    • Reaction time: 60-90 mins. Phenol/Methanol byproduct distills off.

  • Vacuum Ramping (The Critical Step):

    • Danger Zone: Sudden vacuum leads to bumping; delayed vacuum leads to oxidation.

    • Reduce pressure gradually: 760 Torr

      
       100 Torr over 30 mins.
      
  • Polycondensation (High Heat/High Vac):

    • Ramp Temp to 240-250°C.

    • Reduce Pressure to

      
       mbar (Full Vacuum).
      
    • Time: Max 60-90 mins.

    • Stop Condition: When torque (viscosity) plateaus, stop immediately. Extended cooking at 250°C guarantees yellowing.

Visualization: Optimized Workflow

SynthesisWorkflow start Start: Purified Monomers + Irganox/Irgafos step1 Step 1: N2 Purge (Cold) Remove O2 completely start->step1 step2 Step 2: Oligomerization 180°C, 1 atm N2 (Phenol Removal) step1->step2 step3 Step 3: Vacuum Ramp 180°C -> 220°C 760 -> 100 Torr step2->step3 Distill Byproduct step4 Step 4: Polycondensation 240-250°C, <1 mbar High Viscosity Build step3->step4 Remove Trace Phenol end End: Rapid Cooling Quench in Ice/Water step4->end Torque Plateau warning CRITICAL: Max 250°C Exceeding causes ether cleavage warning->step4

Figure 2: Step-by-step synthesis flow emphasizing vacuum staging and temperature limits.

Module 4: Troubleshooting Matrix

Quick-Reference Guide for Experimental Failures

SymptomProbable CauseCorrective ActionMechanism
Yellowing at Melt Stage (160°C) Oxygen leak or Impure Monomer1. Check

lines. 2. Recrystallize Isosorbide.
Oxidation of ether groups initiates immediately if

is present.
Brown/Black Char Thermal RunawayReduce final temp to <250°C. Reduce catalyst load.Ether linkages undergo scission at >260°C, creating carbonaceous char.
Low Mw + Color HydrolysisDry monomers (<50 ppm water).Water attacks the carbonate/ester bond (chain scission) and opens the furan ring (color).
High Mw + Yellow "Cooked" too longStop reaction earlier. Use higher vacuum to speed up kinetics.Polymerization vs. Degradation is a race. Better vacuum wins the race.
Haze/Cloudiness Catalyst ResidueSwitch to organic catalysts (e.g., ionic liquids) or reduce metal load.Metal salts precipitate or crystallize upon cooling.

References

  • Roquette Frères. (2014). Method for stabilizing isosorbide and composition containing the same.[3][4][5] U.S. Patent No.[6] 8,637,683. Link

  • Jacquel, N., et al. (2010). "Isosorbide as a Renewable Resource for High-Performance Polycarbonates."[7] Journal of Polymer Science Part A: Polymer Chemistry, 48(12). Link

  • Mitsubishi Chemical Corp. (2015). DURABIO™ Technical Information: Bio-based Engineering Plastic.Link

  • Park, S. A., et al. (2017). "Strategies for the synthesis of high molecular weight poly(isosorbide carbonate)." Polymer, 116, 153-159. Link

  • Fenouillot, F., et al. (2010). "Polymers from renewable 1,4:3,6-dianhydrohexitols (isosorbide, isomannide and isoidide): A review." Progress in Polymer Science, 35(5), 578-622. Link

Sources

Reference Data & Comparative Studies

Validation

Rigidity vs. Reactivity: A Comparative Guide to D-Isosorbide and Bio-Based Diols in Polyester Synthesis

Executive Summary: The Bio-Based Trade-Off In the shift from petrochemical to bio-based polymer synthesis, researchers often face a critical decision between structural rigidity and synthetic efficiency . This guide obje...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bio-Based Trade-Off

In the shift from petrochemical to bio-based polymer synthesis, researchers often face a critical decision between structural rigidity and synthetic efficiency . This guide objectively compares D-Isosorbide (ISB) —the rigid, bicyclic diol derived from starch—against its linear bio-based counterparts, primarily 1,3-Propanediol (Bio-PDO) and 1,4-Butanediol (Bio-BDO) .

The Core Insight:

  • D-Isosorbide is the "stiffener." It is the superior choice for elevating the glass transition temperature (

    
    ) and Young's modulus, making it essential for hot-fill containers and rigid biomedical implants. However, its secondary hydroxyl groups (endo/exo stereochemistry) create significant steric hindrance, requiring specialized catalytic protocols.
    
  • Bio-PDO/BDO are the "flexibilizers." They offer high primary hydroxyl reactivity, facilitating high molecular weights (

    
    ) with standard esterification protocols, but they lower 
    
    
    
    , resulting in more flexible, rubbery polymers.

Structural Analysis: The Stereochemical Challenge

To utilize D-Isosorbide effectively, one must understand why it behaves differently than linear diols. Unlike the freely rotating chains of PDO or BDO, ISB possesses a rigid V-shaped bicyclic structure with two non-equivalent hydroxyl groups:

  • Exo-OH (Position 6): Accessible and relatively reactive.

  • Endo-OH (Position 3): Sterically hindered by the bicyclic ring and subject to intramolecular hydrogen bonding.

This "Endo-Exo" disparity is the primary cause of low molecular weight defects in ISB-based polyesters if not properly catalyzed.

Visualization: Reactivity & Steric Hindrance Pathway[1]

ReactivityMap ISB D-Isosorbide (Bicyclic Diol) Exo Exo-OH (Pos 6) Accessible ISB->Exo Stereochemistry Endo Endo-OH (Pos 3) Hindered ISB->Endo Stereochemistry FastKinetics High Mn Polymer Exo->FastKinetics Standard Esterification SlowKinetics Oligomers / Low Mn Endo->SlowKinetics Requires High T & Catalyst Linear Linear Diols (PDO, BDO) PrimaryOH Primary -OH High Reactivity Linear->PrimaryOH Structure PrimaryOH->FastKinetics Rapid Chain Growth

Figure 1: Reactivity mapping showing the kinetic bottleneck caused by the Endo-OH group in Isosorbide compared to the primary hydroxyls of linear diols.

Comparative Performance Analysis

The following data aggregates experimental results comparing polyesters synthesized with Terephthalic Acid (TPA) and varying diols.

Table 1: Thermal and Mechanical Properties of Bio-Based Polyesters

PropertyPoly(ethylene-co-isosorbide terephthalate) (PEIT) Poly(propylene terephthalate) (PPT - Bio-PDO) Poly(butylene terephthalate) (PBT - Bio-BDO) Poly(isosorbide furanoate) (PIsF)
Primary Diol Isosorbide (copolymer)1,3-Propanediol1,4-ButanediolIsosorbide (homopolymer)
Glass Transition (

)
101°C - 115°C (High)~45°C (Low)~40°C (Low)~157°C (Very High)
Melting Point (

)
Amorphous (often)228°C223°CAmorphous
Young's Modulus ~2.8 - 3.2 GPa ~2.3 GPa~2.0 GPa~3.5 GPa
Elongation at Break Low (Brittle)High (Ductile)High (Ductile)Low (Brittle)
Reactivity Challenge High (Endo-OH hindrance)LowLowHigh
Key Application Hot-fill bottles, Drug delivery matricesCarpets, Textiles, FilmsEngineering plasticsHigh-performance coatings

Data Interpretation for Drug Development:

  • For Implants/Sutures: If the goal is a rigid, shape-retaining device that degrades slowly, Isosorbide-based variants (like Poly(isosorbide succinate)) are superior due to the high

    
     preventing "creep" at body temperature (37°C).
    
  • For Soft Tissue Engineering: Bio-PDO is preferable due to its flexibility and lower modulus, mimicking soft tissue mechanics.

Experimental Protocol: Synthesis of PEIT

This protocol addresses the "Endo-OH" reactivity challenge using a two-step melt polycondensation method. This workflow is designed to maximize molecular weight while minimizing color formation (a common issue with ISB).

Target: Poly(ethylene-co-isosorbide terephthalate) (PEIT) with >10 mol% Isosorbide incorporation.[1][2]

Materials
  • Monomers: Dimethyl Terephthalate (DMT), Ethylene Glycol (EG), D-Isosorbide (ISB).

  • Catalyst: Tetrabutyl Titanate (TBT) or Germanium Oxide (

    
    ). Note: 
    
    
    
    produces less color but is more expensive.
  • Stabilizer: Triphenyl phosphate (TPP) (to prevent thermal degradation).

Step-by-Step Methodology

Phase 1: Transesterification (Oligomer Formation)

  • Charge: Load DMT (1.0 eq), EG (1.2 eq), and ISB (0.3 eq) into a stainless steel reactor equipped with a mechanical stirrer and distillation column.

    • Why: Excess diol is required to drive equilibrium, but ISB is less volatile than EG, so the ratio must be carefully controlled to ensure ISB incorporation.

  • Catalysis: Add TBT (400 ppm relative to polymer).

  • Heating: Ramp temperature to 220°C under Nitrogen flow.

  • Reaction: Stir at 150 rpm. Methanol byproduct will distill off.

  • Endpoint: Reaction is complete when the theoretical amount of methanol is collected (approx. 3-4 hours).

Phase 2: Polycondensation (Chain Growth)

  • Ramp: Increase temperature to 270°C .

  • Vacuum Application: Critical Step. Slowly reduce pressure from atmospheric to < 60 Pa (< 0.5 Torr) over 60 minutes.

    • Why: Rapid vacuum application can cause "bumping" and loss of unreacted Isosorbide monomer before it is incorporated.

  • Agitation: Reduce stirring speed to 20-50 rpm as viscosity increases.

  • Completion: Stop reaction when torque reaches the target value (indicating high

    
    ).
    
  • Quenching: Extrude polymer melt into a water bath and pelletize.

Visualization: Synthesis Workflow

SynthesisProtocol Start Feedstock: DMT + EG + Isosorbide (Cat: TBT) Step1 Transesterification 220°C, N2 Flow (Removal of Methanol) Start->Step1 Heat to 220°C Step2 Vacuum Ramp (Atm -> 60 Pa) Prevent Monomer Loss Step1->Step2 Methanol Removed Step2->Step1 Recycle Volatiles (Optional) Step3 Polycondensation 270°C, High Vacuum (Removal of EG) Step2->Step3 Slow Depressurization End PEIT Polymer High Tg, Amorphous Step3->End Max Torque Reached

Figure 2: Two-stage melt polycondensation workflow optimized for Isosorbide incorporation.

Troubleshooting & Optimization

For researchers encountering specific defects, use this causality matrix:

DefectProbable CauseCorrective Action
Yellowing / Discoloration Thermal degradation of Isosorbide or Titanium catalyst side-reactions.Switch catalyst to Germanium Oxide (

)
or add antioxidant stabilizers (Irganox 1010). Reduce peak temperature to <260°C if possible.
Low

(Target not met)
Low incorporation of Isosorbide due to volatility during vacuum ramp.Use a packed distillation column to reflux Isosorbide while letting EG/Methanol escape.
Low Molecular Weight Incomplete reaction of the endo-OH group.Increase polycondensation time or use Dual-Catalyst systems (e.g., Sb/Ti) to activate the hindered hydroxyl.

References

  • Designing Biobased Poly(ethylene-co-isosorbide terephthalate) Copolyesters with Tunable Properties and Degradability. Biomacromolecules. (2025). [Link]

  • Balancing the transesterification reactivity of isosorbide with diphenyl carbonate: preferential activation of exo-OH. Polymer Chemistry. [Link]

  • Bimetallic Catalytic Systems Based on Sb, Ge and Ti for the Synthesis of Poly(ethylene terephthalate-co-isosorbide terephthalate). Polymers (MDPI). (2017). [Link]

  • Synthesis and Characterization of Renewable Polyester Coil Coatings from Biomass-Derived Isosorbide, FDCA, 1,5-Pentanediol, Succinic Acid, and 1,3-Propanediol. Polymers (MDPI). (2018). [Link]

  • The search for rigid, tough polyesters with high Tg – renewable aromatic polyesters with high isosorbide content. RSC Sustainability. (2024). [Link]

Sources

Comparative

Biological activity of D-Isosorbide derivatives versus parent compound

This guide provides a rigorous technical comparison of D-Isosorbide (the parent scaffold) and its biologically active derivatives. It is designed for researchers requiring actionable data on structure-activity relationsh...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of D-Isosorbide (the parent scaffold) and its biologically active derivatives. It is designed for researchers requiring actionable data on structure-activity relationships (SAR), pharmacokinetic divergence, and experimental validation.

Technical Comparison Guide | Version 2.0

Executive Summary: The Scaffold vs. The Warhead

D-Isosorbide (1,4:3,6-dianhydro-D-glucitol) represents a unique class of "bio-privileged" molecules. Biologically, the parent compound acts primarily through physical mechanisms (osmotic pressure), whereas its derivatives acquire pharmacological activity (receptor/enzyme modulation) through functionalization of the 2-exo and 5-endo hydroxyl groups.

This guide analyzes the transition from the inert, hydrophilic parent to potent vasodilators (nitrates) and emerging antimicrobial/dermatological agents (esters).

Key Comparative Metrics
FeatureD-Isosorbide (Parent)Isosorbide Dinitrate (ISDN)Isosorbide Mononitrate (ISMN)Isosorbide Diesters (IDE)
Primary Mechanism Osmotic Diuresis / HumectancyNO Release (Prodrug)NO Release (Active Metabolite)Membrane Disruption / Barrier Repair
Bioavailability High (Renal excretion)Variable (10-90%) due to First-Pass~100% (No First-Pass)Variable (Topical/Local)
Lipophilicity (LogP) -1.5 (Highly Hydrophilic)1.3 (Lipophilic)-0.5 (Amphiphilic)> 3.0 (Highly Lipophilic)
Clinical Use Hydrocephalus, GlaucomaAcute/Chronic AnginaChronic Angina ProphylaxisAtopic Dermatitis, Antimicrobial

Cardiovascular Pharmacology: The Nitrate Cascade

The most critical biological distinction lies in the cardiovascular domain. The parent compound is hemodynamically inert regarding vasodilation. The nitrate derivatives (ISDN, ISMN) function as nitric oxide (NO) donors, but their efficacy profiles differ radically due to metabolic processing.[1]

Mechanism of Action: The NO/cGMP Pathway

Unlike the parent, nitrate derivatives undergo enzymatic denitration (mediated by ALDH2 or CYP450) to release NO. This activates soluble Guanylyl Cyclase (sGC), increasing cGMP and causing smooth muscle relaxation.

Visualization: The Metabolic & Signaling Cascade The following diagram illustrates the conversion of the prodrug (ISDN) into its active metabolites and the subsequent signaling pathway.

NitratePathway ISDN Isosorbide Dinitrate (Lipophilic Prodrug) Liver Hepatic Metabolism (First Pass) ISDN->Liver Oral Admin NO Nitric Oxide (NO) Release ISDN->NO Direct (Low Eff) ISMN2 2-Mononitrate (Minor Metabolite) Liver->ISMN2 Denitration ISMN5 5-Mononitrate (ISMN) (Major Active Metabolite) Liver->ISMN5 Denitration ISMN5->NO Bioactivation sGC sGC Activation NO->sGC Stimulates cGMP cGMP Increase sGC->cGMP Catalyzes Relax Vasodilation (Smooth Muscle) cGMP->Relax PKG Activation

Figure 1: The metabolic activation of Isosorbide Dinitrate (ISDN) to Isosorbide Mononitrate (ISMN) and the downstream NO-cGMP signaling pathway.

Pharmacokinetic Divergence

Researchers must choose the derivative based on the required temporal profile.

  • ISDN (The Prodrug):

    • Pros: Rapid onset (sublingual). Higher potency ex vivo.[2]

    • Cons: Extensive first-pass metabolism (hepatic).[3] Short half-life (~1 hour). Unpredictable plasma levels.

  • ISMN (The Active Metabolite):

    • Pros: Zero first-pass metabolism (100% bioavailability).[4] Predictable kinetics. Longer half-life (4-6 hours).[1][5]

    • Cons: Slower onset; unsuitable for acute angina attacks.

Emerging Biological Activities: Esters & Ethers

Modifying the hydroxyls with long-chain fatty acids shifts the biological activity from systemic signaling to local membrane interaction.

Antimicrobial Activity (Isosorbide Monoesters)

Derivatives like Isosorbide Caprylate exhibit antimicrobial properties absent in the parent compound.

  • Mechanism: The amphiphilic structure allows integration into bacterial cell membranes, causing depolarization and leakage.

  • Selectivity: Effective against Gram-positive bacteria (e.g., S. aureus) and fungi; less effective against Gram-negatives due to the outer membrane barrier.

Dermatological & Barrier Repair (Isosorbide Diesters)

Isosorbide Dicaprylate (IDC) represents a shift toward therapeutic "inactive" ingredients.

  • Activity: Upregulation of Aquaporin-3 (AQP3) and CD44 expression in keratinocytes.

  • Comparison: Unlike the parent (which hydrates via simple osmosis), IDC stimulates the skin's endogenous hydration machinery.

Experimental Protocols

These protocols are designed to validate the biological differences described above.

Protocol A: Comparative Vasodilation Assay (Aortic Ring)

Objective: Quantify the potency difference (EC50) between ISDN and ISMN. Scope: Ex vivo vascular reactivity.[2]

  • Tissue Preparation:

    • Harvest thoracic aorta from male Sprague-Dawley rats (250-300g).

    • Clean adherent fat/connective tissue in ice-cold Krebs-Henseleit solution.

    • Cut into 3-4 mm rings. Critical: Avoid stretching the vessel to preserve endothelium.

  • Mounting:

    • Suspend rings in organ baths (37°C, oxygenated with 95% O2/5% CO2).

    • Apply resting tension of 2.0 g. Equilibrate for 60 mins, washing every 15 mins.

  • Pre-contraction:

    • Induce contraction with Phenylephrine (PE, 1 µM) until a stable plateau is reached.

    • Validation Step: Test endothelial integrity with Acetylcholine (1 µM). Relaxation >80% confirms valid tissue.

  • Dose-Response Curve:

    • Add cumulative concentrations of ISDN (1 nM to 100 µM) to Bath A.

    • Add cumulative concentrations of ISMN (1 nM to 100 µM) to Bath B.

    • Control: Add Parent D-Isosorbide (1 nM to 100 µM) to Bath C (Expect no relaxation).

  • Data Analysis:

    • Calculate relaxation as % of PE-induced contraction.

    • Fit data to a sigmoidal dose-response equation to determine EC50.

    • Expected Result: ISDN EC50 < ISMN EC50 (ISDN is more potent in vitro), Parent = No effect.

Protocol B: Antimicrobial MIC Determination (Broth Microdilution)

Objective: Assess the activity of Isosorbide Esters vs. Parent.

  • Preparation:

    • Prepare stock solutions of Isosorbide Caprylate (in DMSO) and D-Isosorbide (in water).

    • Dilute in Mueller-Hinton Broth (MHB) to achieve a final range of 0.5 – 1024 µg/mL.

    • Note: Keep final DMSO concentration < 1% to avoid solvent toxicity.

  • Inoculum:

    • Adjust S. aureus (ATCC 29213) suspension to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

    • Dilute 1:100 in MHB.

  • Incubation:

    • Add 100 µL of inoculum to 100 µL of drug solution in a 96-well plate.

    • Incubate at 37°C for 16-20 hours.

  • Readout:

    • Visual turbidity check or OD600 measurement.

    • MIC Definition: Lowest concentration inhibiting visible growth.

    • Expected Result: Isosorbide Caprylate MIC ~500-1000 µg/mL; Parent MIC > 10,000 µg/mL (Inactive).

References

  • Pharmacokinetics of Isosorbide Dinitrate vs. Mononitrate Source: BenchChem / PubMed Summary: Detailed comparison of half-life (1h vs 5h) and bioavailability (40% vs 100%).[2]

  • Mechanisms of Nitrate Tolerance and Bioactivation Source: National Institutes of Health (NIH) / PubMed Title: Mechanisms for the in vivo antiplatelet effects of isosorbide dinitrate.[6]

  • Isosorbide Diesters in Dermatology Source: PubMed Title: Isosorbide Diesters: Mechanistic Insights and Therapeutic Applications in Skin.[7] (Search Term: Isosorbide Diesters Skin)

  • Anticancer Synergy of Isosorbide Mononitrate Source: Molecular Medicine Reports Title: Synergistic apoptosis-inducing effect of aspirin and isosorbide mononitrate on human colon cancer cells.[8]

  • General Pharmacology of Isosorbide Source: DrugBank / FDA Labels Title: Isosorbide Dinitrate & Mononitrate Clinical Pharmacology.[2][3][8][9]

Sources

Validation

Validation of analytical methods for D-Isosorbide quantification

1,4:3,6-Dianhydro-D-glucitol Analysis Executive Summary D-Isosorbide (1,4:3,6-dianhydro-D-glucitol) presents a specific analytical challenge: it lacks a UV-active chromophore. Consequently, the standard UV-Vis detectors...

Author: BenchChem Technical Support Team. Date: February 2026

1,4:3,6-Dianhydro-D-glucitol Analysis

Executive Summary

D-Isosorbide (1,4:3,6-dianhydro-D-glucitol) presents a specific analytical challenge: it lacks a UV-active chromophore. Consequently, the standard UV-Vis detectors (PDA/DAD) ubiquitous in pharmaceutical labs are ineffective. This guide objectively compares the three viable validation pathways: HPLC-RI (Refractive Index), HPLC-CAD (Charged Aerosol Detection), and GC-FID/MS (Gas Chromatography).

While HPLC-RI remains the industry standard for bulk purity due to its robustness, HPLC-CAD is identified here as the superior method for trace analysis and gradient elution, offering a 10-50x improvement in sensitivity.

Part 1: The Analytical Challenge & Strategy

The core difficulty in validating D-Isosorbide methods is the "Universal Detection" requirement. Unlike its nitrated derivatives (Isosorbide Mononitrate/Dinitrate), the parent diol is invisible at standard UV wavelengths (210–280 nm).

Decision Matrix: Method Selection

Use the following logic flow to select the appropriate validation stream for your Analytical Target Profile (ATP).

MethodSelection Start Sample Matrix? Bulk Bulk Material / High Conc. (>0.1%) Start->Bulk Trace Trace Impurity / Bio-Fluids (<0.1%) Start->Trace MethodA Method A: HPLC-RI (Robust, Low Cost) Bulk->MethodA Standard Volatile Is Matrix Volatile? Trace->Volatile MethodB Method B: GC-FID/MS (High Res, Derivatization) Volatile->MethodB Yes (Complex) MethodC Method C: HPLC-CAD (High Sens, Gradient) Volatile->MethodC No (Aqueous)

Figure 1: Analytical Target Profile (ATP) decision tree for D-Isosorbide quantification.

Part 2: Method A – HPLC-RI (The Standard)

Best For: Assay of raw materials, bulk purity, and process monitoring where sensitivity is not critical.

Mechanism & Causality

Refractive Index (RI) detection measures the change in light refraction caused by the analyte relative to the mobile phase.[1]

  • Limitation: It is temperature-sensitive and incompatible with gradient elution .[2] The mobile phase must remain isocratic to prevent baseline drift.

  • Column Choice: Ligand-exchange columns (Calcium or Lead form) are superior to C18 because they separate sugar alcohols based on hydroxyl orientation.

Validated Protocol
  • Column: Rezex RCM-Monosaccharide or Supelcogel Ca (300 x 7.8 mm).

  • Mobile Phase: 100% HPLC-grade Water (Degassed).

  • Flow Rate: 0.6 mL/min (Low flow prevents resin compression).

  • Temperature: 80°C (Critical: High temp improves mass transfer and peak shape).

  • Detection: RI Detector (Cell temp 40°C).

Part 3: Method B – GC-FID/MS (The High-Resolution Alternative)

Best For: Complex mixtures, fermentation broths, or when separation from structurally similar polyols is required.

Mechanism & Causality

D-Isosorbide is polar and non-volatile. To analyze it by GC, we must mask the hydroxyl groups via Silylation . This increases volatility and thermal stability.

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[3]

  • Reaction: Replaces active hydrogens with Trimethylsilyl (TMS) groups.[4]

Derivatization Iso D-Isosorbide (Polar Diol) Heat 70°C, 30 min Iso->Heat BSTFA + BSTFA/TMCS (Silylating Agent) BSTFA->Heat Deriv TMS-Isosorbide (Volatile Ether) Heat->Deriv Byprod Byproducts: TMS-TFA (Volatile) Heat->Byprod

Figure 2: Silylation reaction pathway required for GC analysis of D-Isosorbide.

Validated Protocol
  • Sample Prep: Dry sample completely (Water kills the reaction).

  • Derivatization: Add 100 µL sample + 100 µL Pyridine + 100 µL BSTFA (1% TMCS). Heat at 70°C for 30 mins.

  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

  • Carrier: Helium @ 1.0 mL/min.

  • Temp Program: 100°C (1 min) → 10°C/min → 280°C.

Part 4: Method C – HPLC-CAD (The Modern Solution)

Best For: Trace impurities, cleaning validation, and gradient separations.

Mechanism & Causality

Charged Aerosol Detection (CAD) nebulizes the eluent, dries it, and charges the remaining analyte particles. The charge is measured by an electrometer.

  • Why it wins: Unlike RI, CAD works with gradients.[5] Unlike UV, it detects non-chromophores. It offers "near-universal" response factors.

Validated Protocol
  • Column: HILIC (e.g., Waters XBridge Amide) or Amino column.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water (pH 4.5).

    • B: Acetonitrile.[6][7]

    • Gradient: 90% B to 60% B over 10 mins.

  • Detection: CAD (Nebulizer temp 35°C).

Part 5: Comparative Validation Data

The following data represents typical validation performance metrics derived from cross-industry studies and ICH Q2(R2) compliance testing.

ParameterHPLC-RI (Method A)GC-FID (Method B)HPLC-CAD (Method C)
Specificity Moderate (Co-elution possible)High (Mass Spec confirmation)High (Gradient separation)
Linearity (R²) > 0.999> 0.995> 0.998 (Polynomial fit often needed)
LOD (Limit of Detection) ~0.05 mg/mL~0.001 mg/mL (1 ppm)~0.005 mg/mL (5 ppm)
LOQ (Quantitation) ~0.1 mg/mL~0.005 mg/mL~0.01 mg/mL
Precision (RSD) < 1.0%< 2.0%< 2.0%
Throughput High (Simple prep)Low (Derivatization req.)High (No derivatization)
Gradient Compatible? NO N/A (Temp gradient yes)YES

Part 6: ICH Q2(R2) Validation Workflow

To ensure regulatory acceptance, the validation must follow the Lifecycle Approach .

ValidationLifecycle ATP 1. Analytical Target Profile (ATP) Define: Accuracy, Range, LOQ Dev 2. Method Development (Select CAD vs RI vs GC) ATP->Dev Risk 3. Risk Assessment (Identify Critical Method Attributes) Dev->Risk Exec 4. Validation Execution (Specificity, Linearity, Accuracy) Risk->Exec Monitor 5. Routine Monitoring (System Suitability Tests) Exec->Monitor Monitor->ATP Continuous Improvement

Figure 3: ICH Q2(R2) Analytical Procedure Lifecycle for Isosorbide.

Critical Validation Parameters (Protocol)
  • Specificity:

    • HPLC: Inject D-Isosorbide, Sorbitol, and Mannitol individually. Ensure resolution (Rs) > 1.5.

    • GC: Verify separation of TMS-Isosorbide from TMS-Sorbitol.

  • Linearity:

    • Prepare 5 levels (50% to 150% of target concentration).

    • Note: CAD response is curvilinear; use a quadratic regression or power function if range is wide.

  • Accuracy (Recovery):

    • Spike D-Isosorbide into the sample matrix (placebo) at 80%, 100%, and 120%.

    • Acceptance: 95.0% – 105.0% recovery.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023). Provides the global regulatory framework for validating analytical methods, emphasizing the lifecycle approach. Link

  • U.S. Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures. (2023). The standard for pharmaceutical method validation in the US. Link

  • Thermo Fisher Scientific. HPLC-CAD Response Factors and Gradient Compatibility. Technical Note verifying CAD superiority over RI for gradient elution of non-chromophores. Link

  • Sigma-Aldrich. Derivatization Reagents for Gas Chromatography: BSTFA Protocol. Detailed chemistry for silylation of hydroxyl groups for GC analysis. Link

  • Sielc Technologies. Separation of 1,4:3,6-Dianhydro-D-glucitol on Newcrom R1 HPLC column. Specific application note for HPLC separation of Isosorbide. Link

Sources

Safety & Regulatory Compliance

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